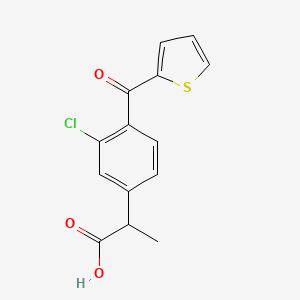
Cliprofen
Cat. No. B1615733
Key on ui cas rn:
51022-75-4
M. Wt: 294.8 g/mol
InChI Key: NLGUJWNOGYWZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04035376
Procedure details


A mixture of 29.7 parts of diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 5 hours. The reaction mixture is cooled and washed twice with 80 parts of benzene. The aqueous phase is acidified with concentrated hydrochloric acid solution and the product is extracted with chloroform. The extract is dried, filtered and evaporated. The oily residue is dissolved in 160 parts of ether. This solution is stirred with activated charcoal, filtered and evaporated. The oily residue is purified by column-chromatography, using a mixture of chloroform and 5% of methanol. The pure fractions are collected and the solvent is evaporated. The oily residue which solidifies on standing, is triturated in a mixture of benzene and petroleumether, yielding 3-chloro-4-(2-thenoyl)hydratropic acid; mp. 82.5° C; also named 3-chloro-4-(2-thenoyl)-α-methyl-phenylacetic acid.
[Compound]
Name
29.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:15](C)([C:21](OCC)=O)[C:16]([O:18]CC)=[O:17])[CH:5]=[CH:6][C:7]=1[C:8](=[O:14])[C:9]1[S:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[C:8](=[O:14])[C:9]1[S:13][CH:12]=[CH:11][CH:10]=1)[CH:15]([CH3:21])[C:16]([OH:18])=[O:17] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
29.7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1C(C1=CC=CS1)=O)C(C(=O)OCC)(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 80 parts of benzene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract is dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue is dissolved in 160 parts of ether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This solution is stirred with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue is purified by column-chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of chloroform and 5% of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is triturated in a mixture of benzene and petroleumether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(C(=O)O)C)C=CC1C(C1=CC=CS1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
